(S)-Ethyl 2-amino-2-phenylpropanoate
Description
Properties
CAS No. |
2683-72-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
INIZIUDFZIBLPT-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(C1=CC=CC=C1)N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Compounds
Key Observations:
This difference impacts solubility and biological interactions.
Stereochemical Considerations: The S-configuration in the target compound contrasts with the E-geometry of the cyano-substituted analog in , which adopts a syn-periplanar conformation. This conformational rigidity may limit its utility in flexible pharmacophores.
Stability and Solubility :
Key Findings:
- The high-yield nitration route for (95%) demonstrates the efficiency of electrophilic aromatic substitution in nitro-functionalized esters. However, regioselectivity challenges may arise compared to the straightforward amino-group introduction in the target compound.
- The lower yield for (~70%) reflects the sensitivity of Knoevenagel condensations to steric and electronic factors, emphasizing the advantage of amino-group stability in the target molecule.
Preparation Methods
Diastereomeric Salt Formation
Racemic ethyl 2-amino-2-phenylpropanoate reacts with chiral acids (e.g., tartaric or camphorsulfonic acid) to form diastereomeric salts. Differential solubility enables selective crystallization:
This method, while reliable, requires stoichiometric resolving agents and multiple recrystallization steps, limiting industrial scalability.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of α-keto esters using chiral metal catalysts provides direct access to enantiopure products. The (S)-enantiomer is favored with Ru-(S)-BINAP complexes, as reported in the synthesis of analogous β-phenylalanine esters.
Substrate Design and Catalyst Systems
Hydrogenation of ethyl 2-benzamido-2-phenylacrylate under 50 bar H₂ with [RuCl₂((S)-BINAP)]₂·NEt₃ yields the target compound:
Limitations
-
Requires pre-functionalized α-keto esters.
-
Sensitivity to steric hindrance from the phenyl group reduces reaction rates.
Enzymatic Dynamic Kinetic Resolution
ω-Transaminases (ω-TAs) enable asymmetric amination of β-keto esters. Mathew et al. optimized a cascade reaction using Candida rugosa lipase and Sphaerobacter thermophilus ω-TA, converting ethyl benzoylacetate to (S)-β-phenylalanine ethyl ester with 44% yield and >99% ee.
Reaction Optimization
Advantages
Strecker Synthesis with Chiral Auxiliaries
The Strecker reaction, employing chiral tert-butanesulfinamide, provides enantioselective access to α-amino nitriles, which are hydrolyzed to esters. Parker et al. detailed a three-step protocol:
-
Condensation : Benzaldehyde + (S)-tert-butanesulfinamide → imine (89% yield).
-
Cyanation : Trimethylsilyl cyanide, BF₃·OEt₂ (92% yield).
-
Hydrolysis : HCl/EtOH, 60°C → this compound (85% yield, 94% ee).
Multicomponent Mannich-Type Reactions
Zinc-mediated Mannich reactions offer a one-pot synthesis. A 2012 Journal of Chemical Education experiment demonstrated this using benzyl bromide, p-anisidine, and ethyl glyoxylate:
-
Reagents : Zn dust (2 eq.), NH₄Cl (1 eq.)
-
Solvent : THF/H₂O (4:1)
-
Time : 4 h
-
Yield : 78%
Industrial-Scale Processes from Patent Literature
Patents US8633223B2 and EP2240464A2 outline scalable routes via intermediates like 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropionic acid ethylester. Key steps include:
-
Alkylation : Ethyl 2-bromo-2-phenylpropanoate + ethanolamine → intermediate (92% yield).
-
Cyclization : POCl₃, DMF, 0°C → oxazolidinone.
Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scale Potential |
|---|---|---|---|---|
| Chiral Resolution | Camphorsulfonic acid | 85–90 | 92–95 | Lab-scale |
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 92 | 96 | Pilot-scale |
| Enzymatic Amination | ω-Transaminase ATA-117 | 32 | >99 | Industrial |
| Strecker Synthesis | (S)-tert-Butanesulfinamide | 85 | 94 | Lab-scale |
| Multicomponent Reaction | Zn/NH₄Cl | 78 | 88 | Pilot-scale |
| Patent Process | POCl₃/DMF | 85 | 99 | Industrial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-Ethyl 2-amino-2-phenylpropanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. For example, enzymatic resolution using lipases or esterases can separate enantiomers, with yields dependent on solvent polarity and temperature . Alternative routes may employ chiral auxiliaries, such as (S)-proline derivatives, to direct stereochemistry during condensation reactions. Reaction optimization should prioritize minimizing racemization (e.g., low-temperature conditions for esterification) and verifying enantiomeric excess (ee) via chiral HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : and NMR can confirm the ester and amino functional groups, while NOESY experiments may resolve stereochemical assignments .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to determine ee (e.g., retention time differences >1.5 min for enantiomers) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (±2 ppm error) and detects impurities .
Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling or derivatization reactions?
- Methodological Answer : The (S)-configuration enhances regioselectivity in peptide bond formation. For example, coupling with Boc-protected amino acids via EDC/HOBt activation favors α-amine reactivity over the ester group. Steric hindrance from the phenyl group may slow acylation rates, requiring longer reaction times (e.g., 24–48 hrs) .
Advanced Research Questions
Q. What strategies resolve contradictions in chiral purity assessments between HPLC and polarimetry for this compound?
- Methodological Answer : Discrepancies often arise from solvent-dependent optical rotation or co-eluting impurities. Cross-validate results by:
- Repeating polarimetry in multiple solvents (e.g., chloroform vs. methanol) to assess solvent effects on optical rotation .
- Using orthogonal HPLC methods (e.g., normal-phase vs. reversed-phase) to confirm peak homogeneity .
- Combining with NMR (if fluorine-containing analogs are synthesized) for additional stereochemical validation .
Q. How can computational modeling predict the biological interactions of this compound with enzymatic targets like proteases or transporters?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., HIV protease). Focus on hydrogen bonds between the amino group and catalytic aspartate residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize analogs for synthesis .
Q. What are the challenges in scaling up the asymmetric synthesis of this compound while maintaining enantiomeric excess?
- Methodological Answer :
- Catalyst Loading : Reduce chiral catalyst (e.g., Jacobsen’s catalyst) to <5 mol% via flow chemistry to lower costs .
- Workup Optimization : Replace chromatography with crystallization (e.g., using chiral resolving agents like tartaric acid) to isolate the (S)-enantiomer .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor ee in real time .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
